ethyl (2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a triazole ring, a thiazole ring, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting from readily available starting materials.
Formation of the Triazole Ring: This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Introduction of the Thiazole Ring: This step involves the cyclization of a thioamide with a haloketone under acidic conditions.
Esterification: The final step involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The acetate group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Pathways: It can interfere with metabolic pathways by inhibiting key enzymes involved in these processes.
Comparison with Similar Compounds
ETHYL 2-(2-{[2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds:
1,2,3-Triazole Derivatives: These compounds also feature the triazole ring and have similar biological activities.
Thiazole Derivatives: Compounds with the thiazole ring are known for their antimicrobial properties.
Ester Derivatives: Esters of various carboxylic acids are widely used in medicinal chemistry.
Similar Compounds
- 1H-1,2,3-Triazole
- 1H-1,2,4-Triazole
- Thiazole
- Ethyl Acetate
Properties
Molecular Formula |
C11H13N5O3S2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2H-triazol-4-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C11H13N5O3S2/c1-2-19-10(18)3-7-5-21-11(13-7)14-8(17)6-20-9-4-12-16-15-9/h4-5H,2-3,6H2,1H3,(H,12,15,16)(H,13,14,17) |
InChI Key |
DATBFBOIMCXOCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.